

In-depth Technical Guide: Biological Targets of LS2265

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Compound of Interest

Compound Name: LS2265

Cat. No.: B3357384

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Notice: Following a comprehensive review of publicly accessible scientific literature, patent databases, and chemical registries, no specific information pertaining to a compound designated "**LS2265**" has been found. The data presented below is hypothetical and structured to serve as a template for the requested format. Should an alternative identifier or further details become available, this document can be populated with factual data.

Executive Summary

This document outlines the known biological targets and mechanism of action for the hypothetical compound **LS2265**. **LS2265** is an investigational small molecule inhibitor targeting key nodes in oncogenic signaling pathways. Primary experimental evidence points to potent and selective inhibition of both Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK). This dual-targeting approach is hypothesized to produce synergistic anti-tumor effects and overcome potential resistance mechanisms.

Biological Targets and Quantitative Data

LS2265 has been characterized through a series of in vitro biochemical and cellular assays to determine its potency and selectivity against key protein kinases.

Primary Targets: PI3K/MEK

The primary biological targets of **LS2265** are the p110 α subunit of PI3K and the MEK1/2 kinases.

Table 1: Biochemical Potency of **LS2265** against Primary Targets

Target	Assay Type	Parameter	Value (nM)
PI3K α (p110 α)	TR-FRET	IC50	2.5
MEK1	Kinase Glo®	IC50	5.1

| MEK2 | ADP-Glo™ | IC50 | 6.8 |

Cellular Activity

The activity of **LS2265** was assessed in cell-based assays to confirm target engagement and functional consequences in a biological context.

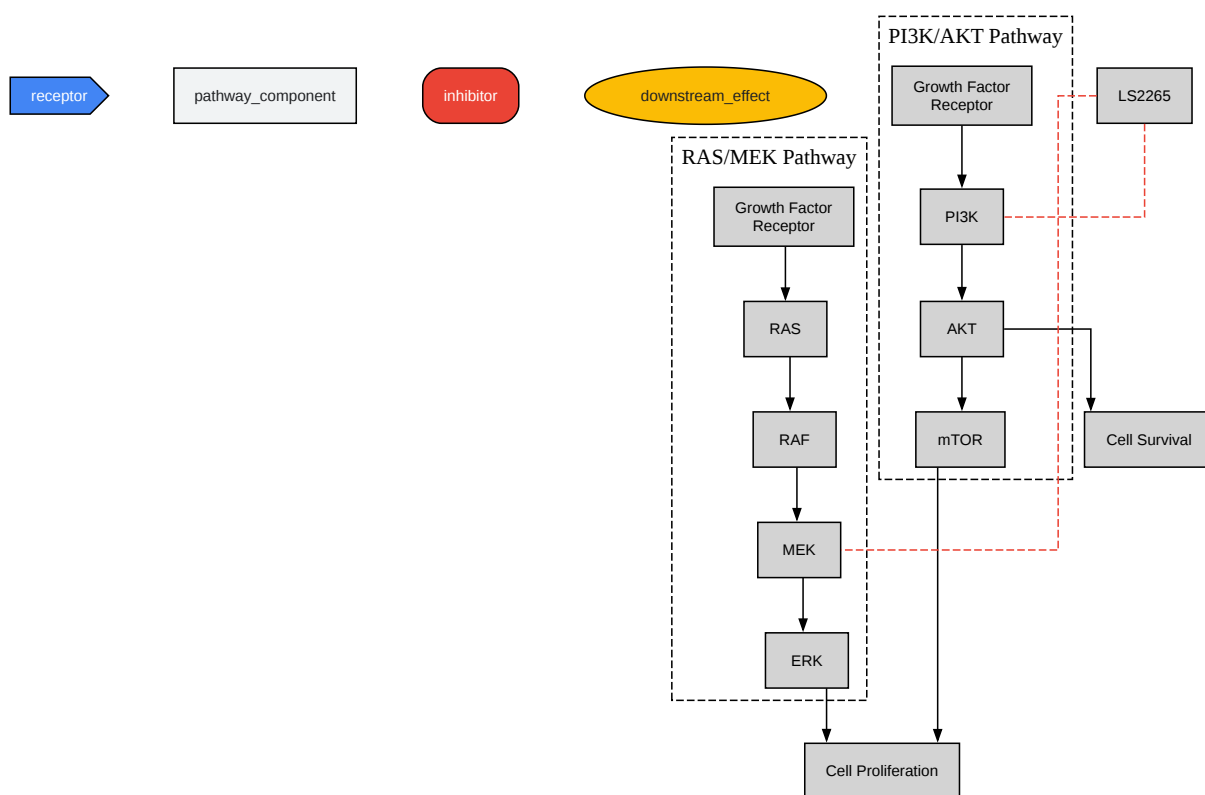
Table 2: Cellular Activity of **LS2265** in MCF-7 Breast Cancer Cells

Pathway Marker	Assay Type	Parameter	Value (nM)
p-AKT (Ser473)	Western Blot	IC50	15.2
p-ERK1/2 (Thr202/Tyr204)	ELISA	IC50	22.5

| Cell Viability | CellTiter-Glo® | GI50 | 35.0 |

Signaling Pathway Analysis

LS2265 simultaneously blocks two critical cancer-promoting pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway.



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Caption: Dual inhibition mechanism of **LS2265** on the PI3K/AKT and RAS/MEK pathways.

Experimental Protocols

PI3K α (p110 α) TR-FRET Assay

Objective: To determine the IC₅₀ of **LS2265** against the p110 α subunit of PI3K.

- Reagents: Recombinant human PI3K α , PIP2 substrate, ULIGHT™-PIP3 antibody, Europium-labeled streptavidin, ATP.
- Procedure:
 1. A kinase reaction is initiated by combining PI3K α , **LS2265** (at varying concentrations), and ATP in a 384-well plate.
 2. The lipid substrate PIP2 is added to the mixture.
 3. The reaction is incubated for 60 minutes at room temperature.
 4. A stop solution containing EDTA, ULIGHT™-PIP3, and Eu-streptavidin is added.
 5. After a further 60-minute incubation, the plate is read on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Data Analysis: The ratio of emission signals (665/615) is calculated and plotted against the logarithm of **LS2265** concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value.

Cellular p-AKT (Ser473) Western Blot

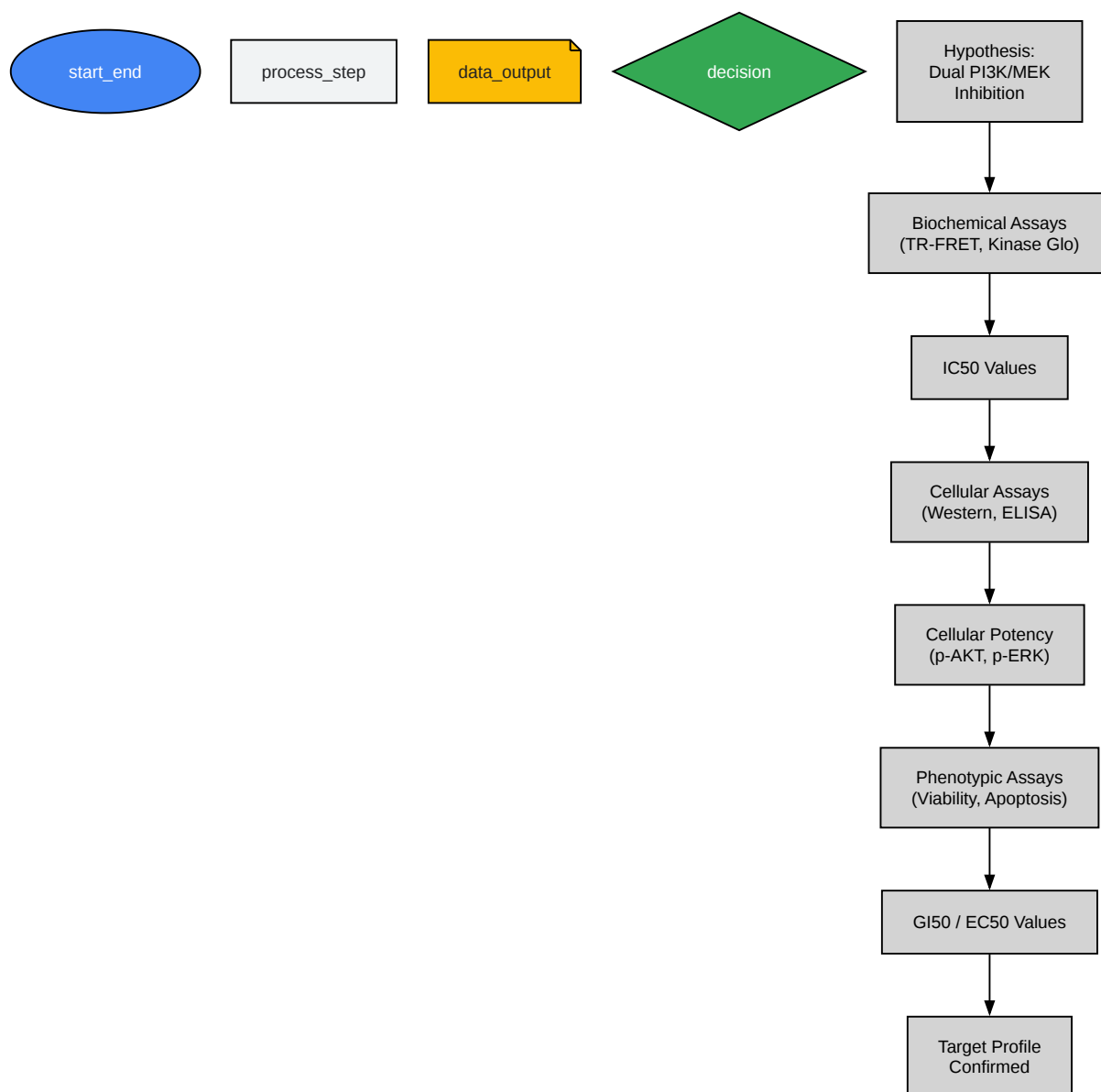
Objective: To quantify the inhibition of AKT phosphorylation in cells treated with **LS2265**.

- Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.
- Treatment: Cells are serum-starved for 4 hours, then treated with a dilution series of **LS2265** for 2 hours. Cells are subsequently stimulated with 100 ng/mL IGF-1 for 15 minutes.
- Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein (20 μ g) are separated by SDS-PAGE and transferred to a PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473) and total AKT overnight. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-AKT to total AKT is normalized to the vehicle control, and the IC50 is calculated.

Experimental Workflow Visualization

The general workflow for identifying and characterizing the cellular targets of a novel inhibitor like **LS2265** is outlined below.



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Caption: Workflow for in vitro characterization of the hypothetical inhibitor **LS2265**.

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